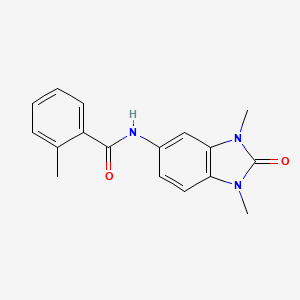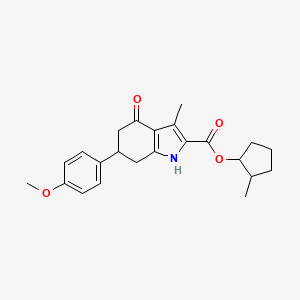
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-methylbenzamide
Descripción general
Descripción
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-methylbenzamide, also known as DMH-1, is a small molecule inhibitor that has been widely used in scientific research. DMH-1 is a potent and selective inhibitor of bone morphogenetic protein (BMP) signaling, which plays a critical role in embryonic development and tissue homeostasis.
Mecanismo De Acción
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-methylbenzamide inhibits BMP signaling by binding to the BMP type I receptor, which prevents the activation of downstream signaling pathways. BMP signaling is involved in the regulation of cell proliferation, differentiation, and apoptosis. By inhibiting BMP signaling, this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as promote bone formation and neural stem cell differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In bone cells, this compound promotes bone formation and mineralization. In neural stem cells, this compound promotes neuronal differentiation and inhibits glial differentiation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-methylbenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of BMP signaling, which allows for specific targeting of this pathway. This compound is also easy to synthesize and purify, which makes it readily available for research. However, this compound has some limitations. It can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. This compound also has poor solubility in water, which can limit its use in some experimental systems.
Direcciones Futuras
There are several future directions for the use of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-methylbenzamide in scientific research. One direction is to further explore the role of BMP signaling in cancer progression and metastasis. This compound has been shown to inhibit the growth of various cancer cells, but its effects on cancer metastasis are not well understood. Another direction is to investigate the potential use of this compound in bone regeneration and repair. This compound has been shown to promote bone formation, and it may have potential as a therapeutic agent for bone diseases. Additionally, this compound may have potential as a therapeutic agent for neurological diseases, as it promotes neuronal differentiation and inhibits glial differentiation.
Aplicaciones Científicas De Investigación
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-methylbenzamide has been widely used in scientific research due to its potent and selective inhibition of BMP signaling. BMP signaling plays a critical role in embryonic development, tissue homeostasis, and disease progression. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, ovarian cancer, and pancreatic cancer. This compound has also been used to study the role of BMP signaling in bone formation, cardiac development, and neural stem cell differentiation.
Propiedades
IUPAC Name |
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-6-4-5-7-13(11)16(21)18-12-8-9-14-15(10-12)20(3)17(22)19(14)2/h4-10H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMCSZRQDJLJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4200856.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4200862.png)
![methyl 2-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4200865.png)

![4-[allyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4200885.png)
![4-amino-N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4200893.png)
![N-benzyl-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4200894.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B4200907.png)
![4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4200918.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(methylsulfonyl)-5-indolinesulfonamide](/img/structure/B4200927.png)
![3-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide](/img/structure/B4200930.png)
![3-nitro-N-[2-(8-quinolinyloxy)ethyl]benzenesulfonamide](/img/structure/B4200937.png)

![4-(2,3-dimethoxyphenyl)-N-(2,6-dimethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4200947.png)